molecular formula C22H28N2O5S B2639199 2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954709-23-0

2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2639199
CAS RN: 954709-23-0
M. Wt: 432.54
InChI Key: RBNJJURPYJPKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis Methods

Research into the synthesis and structural analysis of compounds related to tetrahydroisoquinoline derivatives, including those with dimethoxyphenyl components, has provided insights into their molecular properties and potential applications. Studies have demonstrated methodologies for achieving specific rotamers through the use of mercury(II)-mediated ring closure techniques, showcasing the compound's versatility in synthesis processes. For instance, the synthesis of N-acetyl-1,3-dimethyltetrahydroisoquinolines by intramolecular amidomercuration highlights stereochemical aspects crucial for understanding the compound's molecular behavior (Koning, Michael, & Otterlo, 2002; Koning, Otterlo, & Michael, 2003).

Cyclization and Chemical Transformations

The compound's role in facilitating cyclization reactions to synthesize complex organic frameworks is noteworthy. Research detailing a high-yielding cyclization method to transform related amide compounds into tetrahydropyrrolo[2,1-a]isoquinolin-5(1H)-ones indicates potential routes for synthesizing alkaloid-like structures (King, 2007). Furthermore, the exploration of Pummerer-type cyclization for synthesizing tetrahydroisoquinolines emphasizes the chemical versatility and potential applications in medicinal chemistry (Saitoh et al., 2001).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-11-30(26,27)24-10-9-17-6-7-19(14-18(17)15-24)23-22(25)13-16-5-8-20(28-2)21(12-16)29-3/h5-8,12,14H,4,9-11,13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNJJURPYJPKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.